

HPLC-UV method for Erythrinin G purity assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erythrinin G*

Cat. No.: *B586755*

[Get Quote](#)

An HPLC-UV method is a robust and widely used technique for the purity assessment of various compounds, including natural products like flavonoids and alkaloids.^{[1][2][3][4]} This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with an ultraviolet (UV) detector for the determination of the purity of Erythrinine G, a flavonoid isolated from plants of the *Erythrina* genus.^[5]

The principle of this method is based on the separation of Erythrinine G from its potential impurities on a nonpolar stationary phase (C18 column) with a polar mobile phase.^{[4][6]} The separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution is employed to ensure the effective separation of compounds with a range of polarities. Post-separation, the column eluent passes through a UV detector, and the absorbance is measured at a specific wavelength where Erythrinine G exhibits significant absorption, allowing for its quantification and purity assessment.

Experimental Protocol

This section provides a detailed protocol for the purity assessment of Erythrinine G using an HPLC-UV system.

Apparatus and Materials

- Instrumentation:

- HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
- Analytical balance (0.01 mg readability).
- pH meter.
- Ultrasonic bath.
- Vortex mixer.
- Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).
- Reagents and Chemicals:
 - Erythrinine G reference standard (purity ≥98%).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Water (HPLC grade or Milli-Q).
 - Formic acid (ACS grade, ≥98%).[\[1\]](#)
- Chromatographic Column:
 - A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.[\[2\]](#)[\[7\]](#)

Preparation of Solutions

- Mobile Phase A: 0.1% (v/v) Formic acid in Water.
 - Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
 - Degas the solution for at least 15 minutes using an ultrasonic bath or an online degasser.
- Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

- Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
- Degas the solution similarly to Mobile Phase A.
- Sample Diluent: Acetonitrile:Water (50:50, v/v).
- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh approximately 10 mg of Erythrinine G reference standard into a 10 mL volumetric flask.
 - Dissolve and dilute to volume with the sample diluent. Mix thoroughly.
- Working Standard Solutions:
 - Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent. These will be used to establish the calibration curve.
- Sample Solution (for purity assessment):
 - Accurately weigh approximately 1 mg of the Erythrinine G sample to be tested into a 10 mL volumetric flask.
 - Dissolve and dilute to volume with the sample diluent to achieve a nominal concentration of 100 µg/mL.
 - Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

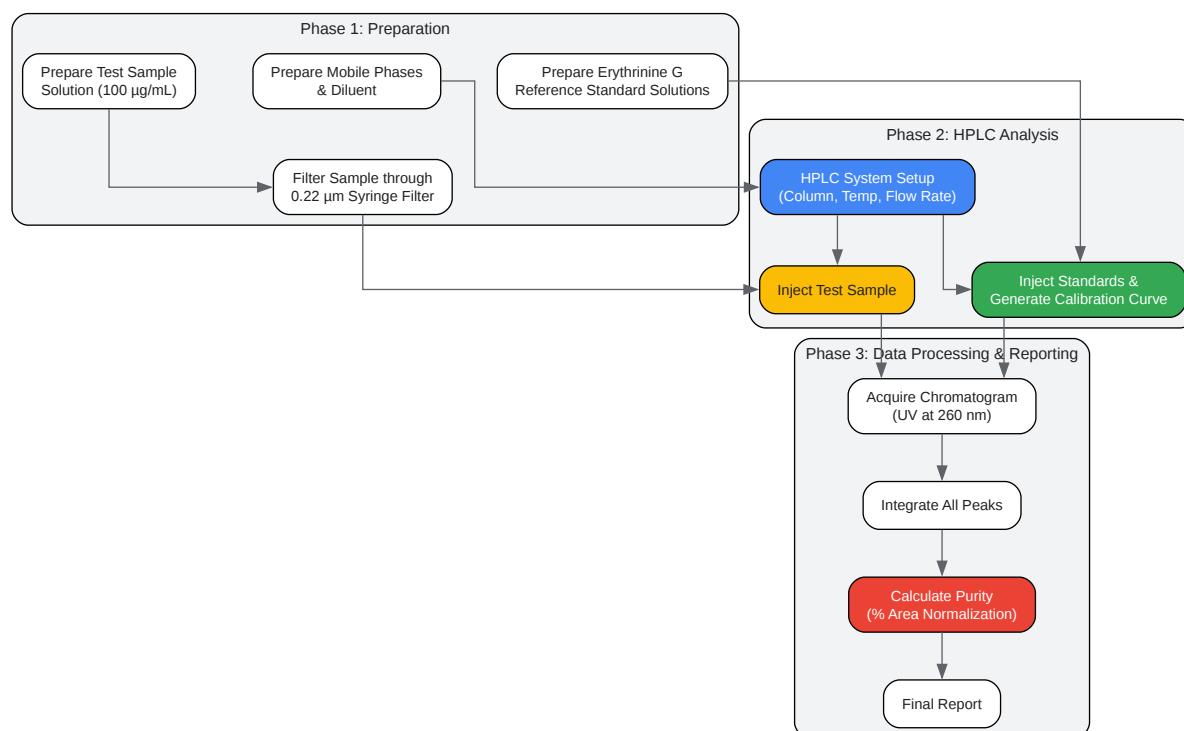
The following HPLC conditions are recommended as a starting point. Method optimization may be required.

Parameter	Recommended Condition
Column	C18 Reverse-Phase (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient Elution	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection	UV at 260 nm (Note: It is highly recommended to use a PDA detector to determine the λ_{max} of Erythrinine G and set the detection wavelength accordingly for optimal sensitivity). Flavonoids typically show strong absorbance between 240-400 nm.
Run Time	35 minutes

Data Analysis and Purity Calculation

- System Suitability: Inject the 50 μ g/mL working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
- Calibration Curve: Inject the working standard solutions in ascending order of concentration. Plot a graph of the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (r^2) should be ≥ 0.999 .
- Purity Assessment: Inject the prepared sample solution. Identify the peak corresponding to Erythrinine G based on the retention time from the standard injection.
- Calculation: The purity of the sample is calculated using the area normalization method.

Purity (%) = (Area of Erythrinine G Peak / Total Area of All Peaks) x 100


Method Validation Summary

The developed method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria for method validation parameters, which should be established experimentally for Erythrinine G. The values presented are illustrative based on similar validated methods for flavonoids.[1][7]

Validation Parameter	Measurement	Acceptance Criteria (Illustrative)
Linearity	Calibration curve from 1-100 µg/mL	Correlation Coefficient (r^2) ≥ 0.999
Precision (RSD%)	Repeatability (Intra-day) Intermediate Precision (Inter-day)	RSD ≤ 2.0% RSD ≤ 3.0%
Accuracy (%)	Spike-recovery at three concentration levels	95% - 105%
Limit of Detection (LOD)	Signal-to-Noise Ratio (S/N) of 3:1	~0.2 µg/mL
Limit of Quantitation (LOQ)	Signal-to-Noise Ratio (S/N) of 10:1	~0.7 µg/mL
Specificity	Peak Purity (using PDA detector)	No co-eluting peaks

Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC-UV purity assessment of Erythrinine G.

[Click to download full resolution via product page](#)

Workflow for Erythrinine G Purity Assessment by HPLC-UV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. phcog.com [phcog.com]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. microbenotes.com [microbenotes.com]
- 5. Erythrinin G CAS#: 1616592-61-0 [m.chemicalbook.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. scielo.br [scielo.br]
- To cite this document: BenchChem. [HPLC-UV method for Erythrinin G purity assessment]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b586755#hplc-uv-method-for-erythrinin-g-purity-assessment>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com